molecular formula C13H12O4 B12814113 Ethyl 4-(4-methoxyphenyl)-2-oxobut-3-ynoate

Ethyl 4-(4-methoxyphenyl)-2-oxobut-3-ynoate

Cat. No.: B12814113
M. Wt: 232.23 g/mol
InChI Key: BRARYHBVFHYXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-methoxyphenyl)-2-oxobut-3-ynoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to an oxobutynoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-methoxyphenyl)-2-oxobut-3-ynoate typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The methoxy group in the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)-2-oxobut-3-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-2-oxobut-3-ynoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
  • (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate

Comparison: Ethyl 4-(4-methoxyphenyl)-2-oxobut-3-ynoate is unique due to its specific structural features, such as the presence of an oxobutynoate moiety. This distinguishes it from other similar compounds that may have different functional groups or structural arrangements.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-oxobut-3-ynoate

InChI

InChI=1S/C13H12O4/c1-3-17-13(15)12(14)9-6-10-4-7-11(16-2)8-5-10/h4-5,7-8H,3H2,1-2H3

InChI Key

BRARYHBVFHYXSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C#CC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.